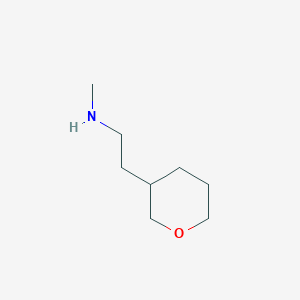

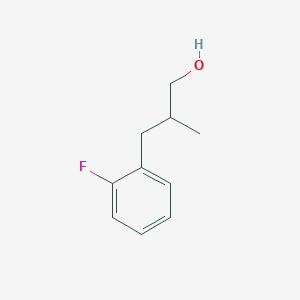

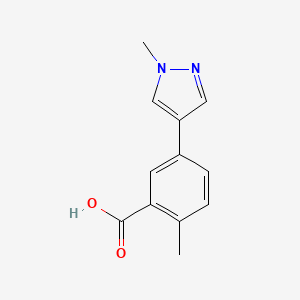

N-(cyclobutylmethyl)-3-ethynylaniline

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its functional groups and any notable structural features .

Synthesis Analysis

Synthesis analysis involves detailing the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties and reactivity .Applications De Recherche Scientifique

1. Indole and Quinoline Derivatives Synthesis

N-(cyclobutylmethyl)-3-ethynylaniline, a type of ethynylaniline, is utilized in the synthesis of polyfunctionalized indole and quinoline derivatives. The type of terminal substituent on the alkyne plays a crucial role in determining the product. For example, alkyl or aryl groups lead to the formation of indoles, while trimethylsilyl groups or no substituent result in quinolines. This divergent synthesis approach is catalyzed by indium and exhibits excellent yields and selectivity (Sakai et al., 2008).

2. Polymer Synthesis

N-(cyclobutylmethyl)-3-ethynylaniline derivatives have been polymerized to create new substituted polyacetylenes with aromatic Schiff base type pendant groups. These polymers exhibit unique properties like fluorescence, and the process involves the use of transition metal catalysts (Balcar et al., 2001).

3. Medicinal Chemistry and Material Science Applications

The cyclization of N-protected 2-ethynylaniline to 2,3-dizincioindole allows for the synthesis of indenoindolone and benzodipyrrole derivatives, compounds of interest for medicinal chemistry and material science. This method, characterized by its smooth reaction without side reactions, leverages the energy gain from the formation of two C-Zn bonds (Ilies et al., 2017).

4. Heterocycles Synthesis

The compound is involved in the creation of 2-(aminomethyl)indoles through a copper-catalyzed domino three-component coupling-cyclization process. This innovative approach allows for the construction of complex nitrogen heterocycles and is adaptable to various substrates, enhancing its utility in the field of heterocyclic chemistry (Ohta et al., 2009).

5. Electrochemical Synthesis

Electrochemical oxidation of ethynylanilines, a category to which N-(cyclobutylmethyl)-3-ethynylaniline belongs, has been studied for the synthesis of diazine compounds. This green electrochemical protocol offers insights into the oxidation behavior of the compound and its potential applications in creating diazine structures with antibiotic activity (Mehrdadian et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(cyclobutylmethyl)-3-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-11-5-4-8-13(9-11)14-10-12-6-3-7-12/h1,4-5,8-9,12,14H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQXAEIARXILFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclobutylmethyl)-3-ethynylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)

![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)

![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)

![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)